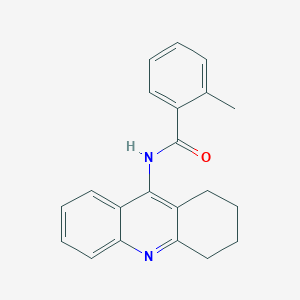

![molecular formula C14H26N2O2 B5551045 2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)

2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader class of chemicals that have been extensively studied for their unique molecular structures and potential applications in various fields of chemistry and biology. The research focuses on understanding its synthesis, molecular configuration, and the intricate details of its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves complex reactions where specific conditions are tailored to achieve the desired molecular architecture. One common approach is the one-pot synthesis method, which is efficient for creating compounds with piperidine structures. For example, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate demonstrates a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (I. Khan et al., 2013).

Molecular Structure Analysis

The crystal and molecular structure of synthesized compounds provides insights into their stability and potential interactions. For example, studies on similar piperidine compounds reveal that hydrogen bonding and C-H…π interactions play a crucial role in stabilizing the molecular structure in the crystal lattice (I. Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives often undergo various chemical reactions, leading to the formation of new compounds with significant biological or chemical activity. The condensation reactions, as well as interactions with nucleophiles, are common pathways to synthesize new derivatives (S. Krivokolysko et al., 2000).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application and stability. For instance, the study of 3-cyclopropyl-1-(4-methylphenylsulfonyl)piperidine-3,5-diol provides valuable data on its crystalline structure and physical stability (Yi Wang et al., 2011).

Chemical Properties Analysis

Understanding the chemical behavior, including reactivity with different agents and stability under various conditions, is essential for the application of these compounds. Research into their interaction with different nucleophiles and the resulting products is a significant area of study, providing insights into their potential utility (H. Wasserman et al., 1989).

Aplicaciones Científicas De Investigación

Synthesis of Azaheterocycles

A study by Hwang et al. (2014) outlines a convenient acid-promoted cyclization protocol for the formation of azaheterocycles from amino alcohols. This process uses N,N-dimethylacetamide dimethyl acetal (DMADA) as the activating reagent. The protocol enables the synthesis of pyrrolidines or piperidines with various substituents in good to high yields, highlighting its potential for creating diverse azaheterocyclic compounds (Hwang, Park, Kwon, & Kim, 2014).

Creation of Novel Molecules

In another study, Bialy and Gouda (2011) reported the use of cyanoacetamide for synthesizing various novel molecules, including benzothiophenes with potential antitumor and antioxidant activities. The process involved the condensation of cyanoacetamide with various compounds, demonstrating its utility in constructing novel bioactive molecules (Bialy & Gouda, 2011).

Nonlinear Optical Materials

Gainsford, Bhuiyan, and Kay (2008) studied compounds including N-[2-(4-cyano-5-dicyanomethylene-2,2-dimethyl-2,5-dihydrofuran-3-yl)vinyl]-N-phenylacetamide, focusing on their significance as precursors to novel nonlinear optical chromophores. These compounds were evaluated to understand the impact of donor strength and conjugation extent on their properties, which are crucial for their application in nonlinear optics (Gainsford, Bhuiyan, & Kay, 2008).

Steroid Derivative Synthesis

Ketcheson and Taurins (1960) explored the synthesis of heterocyclic steroid derivatives using cyanoacetamide. They demonstrated that cyanoacetamide could react with various steroids to form novel compounds, depending on the specific conditions and agents used. This study provides insight into the utility of cyanoacetamide in steroid chemistry (Ketcheson & Taurins, 1960).

Synthesis of Piperidine Derivatives

Mollet et al. (2011) evaluated the reactivity of 2-(2-mesyloxyethyl)azetidines in the stereoselective preparation of various piperidine derivatives. Their work demonstrates the potential for using specific compounds to create a range of piperidine derivatives, which are valuable in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & De Kimpe*, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-15(2)13(18)9-16-7-3-6-14(10-16,11-17)8-12-4-5-12/h12,17H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGAPOAPDSXTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCCC(C1)(CC2CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)

![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)

![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)

![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)

![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)